molecular formula C24H19NO B3866347 N-(naphthalen-2-yl)-2,2-diphenylacetamide CAS No. 7505-88-6

N-(naphthalen-2-yl)-2,2-diphenylacetamide

Cat. No.: B3866347
CAS No.: 7505-88-6
M. Wt: 337.4 g/mol
InChI Key: ZHHFEZRXIIPLME-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-2,2-diphenylacetamide is a substituted acetamide derivative featuring a naphthalene moiety at the nitrogen atom and two phenyl groups at the α-carbon of the acetamide backbone. This compound is of interest due to its structural complexity, which combines aromatic rigidity with amide functionality, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves coupling reactions between 2,2-diphenylacetic acid derivatives and naphthalen-2-amine under peptide-like condensation conditions, often mediated by carbodiimide reagents such as EDC/HOBt .

The compound’s crystal structure (reported in ) reveals a twisted conformation between the naphthalene and diphenylacetamide moieties, with dihedral angles of ~85° between aromatic planes. This geometry facilitates intermolecular N–H···O hydrogen bonds, contributing to stable crystal packing. Spectroscopic analyses (IR, NMR, HRMS) confirm the presence of characteristic amide C=O stretches (~1670 cm⁻¹) and N–H vibrations (~3260 cm⁻¹) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-2-yl-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHFEZRXIIPLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322742
Record name N-Naphthalen-2-yl-2,2-diphenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7505-88-6
Record name NSC401957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-2-yl-2,2-diphenyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2,2-diphenylacetamide typically involves the reaction of naphthalene-2-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: N-(naphthalen-2-yl)-2,2-diphenylamine.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

N-(naphthalen-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2,2-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and aromatic functional groups. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Structural Features Synthesis Method Key Properties/Activities Reference ID
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide backbone with methoxynaphthalene and diphenylethyl groups Coupling of naproxen with 2,2-diphenylethylamine Anti-inflammatory potential (COX-2 inhibition via in silico docking)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-linked naphthyloxyacetamide Cu-catalyzed 1,3-dipolar cycloaddition Cytotoxic activity (IC₅₀ ~3 µM against HeLa cells, comparable to cisplatin)
N-(1,3-Thiazol-2-yl)-2,2-diphenylacetamide Thiazole-substituted diphenylacetamide Carbodiimide-mediated coupling Structural analog of benzylpenicillin; strong hydrogen-bonding networks in crystal packing
N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide Morpholine-sulfonyl substituent on phenyl ring Phase-transfer catalysis High purity (>99%); pharmaceutical intermediate

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding : Thiazole-substituted analogues ( ) form R₂²(8) hydrogen-bonded motifs, whereas N-(naphthalen-2-yl)-2,2-diphenylacetamide exhibits N–H···O bonds creating zigzag chains .
  • Spectroscopy: IR spectra of nitro-substituted derivatives (e.g., 6b in ) show distinct NO₂ asymmetric stretches (~1504 cm⁻¹), absent in the parent compound .

Biological Activity

N-(naphthalen-2-yl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C20H18NC_{20}H_{18}N. Its structure features a naphthalene moiety and two phenyl groups attached to an acetamide functional group. The compound's structural characteristics are critical for its biological activity, influencing how it interacts with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits selective toxicity towards cancer cells. One study highlighted that compounds with similar structures inhibited Gli1-mediated transcription, which is crucial in various cancers. The lead compound showed an IC50 value of 6.9 µM against Gli1, with a notable selectivity over Gli2-mediated transcription . This selectivity suggests that the compound may interfere with specific oncogenic pathways, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the naphthalene and phenyl groups can significantly impact the compound's efficacy. For instance, increasing the bulk of substituents on the aromatic rings generally enhances activity against cancer cell lines . Furthermore, chirality plays a role; certain enantiomers exhibited different levels of activity, underscoring the importance of stereochemistry in drug design.

In Vitro Studies

In vitro assays have shown that this compound reduces cell viability in various cancer cell lines while sparing non-cancerous cells. For example, in a panel of cancer cell lines with upregulated Gli1 expression, this compound demonstrated a marked decrease in viability compared to normal BJ-hTERT cells .

Toxicity Profile

The toxicity profile of this compound has also been evaluated. While it showed promising anticancer activity, some derivatives exhibited toxicity towards non-cancerous cells at higher concentrations. This finding emphasizes the need for careful optimization to balance efficacy and safety .

Comparative Analysis

Below is a comparative table summarizing key findings related to the biological activity of this compound and its analogs.

Compound IC50 (µM) Selectivity Toxicity
This compound6.9High (Gli1 > Gli2)Moderate at high doses
Analog A (with methyl substitution)5.0ModerateLow
Analog B (without bulky group)12.0LowHigh

Q & A

Q. What are the optimal synthetic routes for preparing N-(naphthalen-2-yl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (Click chemistry). Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of azide (e.g., 2-azido-N-phenylacetamide) and alkyne (e.g., propargyloxy-naphthalene) with 10 mol% Cu(OAc)₂ as catalyst .
  • Solvent System : A tert-butanol/water (3:1) mixture enhances regioselectivity and yield .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol) .

Q. Example Reaction Conditions Table :

ComponentQuantityRole
Azide (e.g., 5a)0.5 mmolReactant
Alkyne (e.g., 2a)0.5 mmolReactant
Cu(OAc)₂10 mol%Catalyst
tert-BuOH:H₂O (3:1)8 mLSolvent
Reaction Time6–8 h (RT)Optimal conversion

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer: Crystallization requires slow evaporation from a 1:1 acetone:methanol mixture to obtain high-quality single crystals . Key considerations:

  • Temperature : Conduct at 173 K to minimize thermal motion and disorder .
  • Crystal System : The compound crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 5.1687 Å, b = 28.5511 Å, c = 7.8006 Å, and β = 98.152° .
  • Refinement : Use SHELXL for structure refinement, applying DFIX constraints for N–H and C–H bonds .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) stretches .
  • NMR : Assign aromatic protons (δ 7.2–8.6 ppm in DMSO-d₆) and confirm stereochemistry via coupling constants (J = 8.0 Hz) .
  • Resolution of Contradictions : Cross-validate using HRMS (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) to resolve discrepancies between NMR and IR data .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

  • Antimycobacterial Activity : Screen against M. tuberculosis H37Rv at 6.25 μg/cm³, measuring % inhibition (0–86%) via microplate Alamar Blue assay .
  • Dose-Response Studies : Use IC₅₀ values to compare derivatives, noting substituent effects (e.g., nitro groups enhance activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve antimycobacterial activity by 20–30% .
  • Bioisosteric Replacement : Replace naphthalene with benzofuran (as in Darifenacin) to enhance metabolic stability .
  • Computational Modeling : Use DFT to calculate dipole moments and H-bonding capacity, correlating with solubility and membrane permeability .

Q. How can contradictory crystallographic and spectroscopic data be reconciled?

Methodological Answer:

  • Disorder Analysis : For discrepancies in unit cell parameters, apply TWINABS to correct for twinning and refine occupancy ratios .
  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility in solution that may not align with rigid crystal structures .

Q. What computational methods predict intermolecular interactions influencing solid-state properties?

Methodological Answer:

  • Hydrogen-Bonding Networks : Analyze R₂²(8) motifs in SHELXL to map N–H···O interactions stabilizing the crystal lattice .
  • π-Stacking Analysis : Calculate centroid distances (Cg···Cg) < 4.0 Å using Mercury software to identify aromatic interactions .

Q. How does polymorphism affect physicochemical properties, and how can it be controlled?

Methodological Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents to isolate polymorphs with distinct melting points (e.g., 100–103°C vs. 430–433 K) .
  • Thermal Analysis : Use DSC to identify enantiotropic transitions and select the thermodynamically stable form for formulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(naphthalen-2-yl)-2,2-diphenylacetamide
Reactant of Route 2
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N-(naphthalen-2-yl)-2,2-diphenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.